molecular formula C18H17FN2O2S B12849946 9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12849946
M. Wt: 344.4 g/mol
InChI Key: NRVHKKCYHZQNIV-UHFFFAOYSA-N
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Description

9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound belonging to the class of tetrahydro-1H-pyrido[4,3-b]indole derivatives These compounds have garnered significant interest due to their potential biological activities, particularly in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrido[4,3-b]indole Core: This step involves the cyclization of appropriate precursors to form the tetrahydro-1H-pyrido[4,3-b]indole core.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Tosylation: The tosyl group is introduced by reacting the compound with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with varied functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. It has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. The compound binds to the active site of enzymes or receptors, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluoro and tosyl groups in 9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole enhances its chemical stability and biological activity compared to its analogs. These modifications make it a more potent compound with potential therapeutic applications.

Properties

Molecular Formula

C18H17FN2O2S

Molecular Weight

344.4 g/mol

IUPAC Name

9-fluoro-5-(4-methylphenyl)sulfonyl-1,2,3,4-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C18H17FN2O2S/c1-12-5-7-13(8-6-12)24(22,23)21-16-9-10-20-11-14(16)18-15(19)3-2-4-17(18)21/h2-8,20H,9-11H2,1H3

InChI Key

NRVHKKCYHZQNIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(CNCC3)C4=C2C=CC=C4F

Origin of Product

United States

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